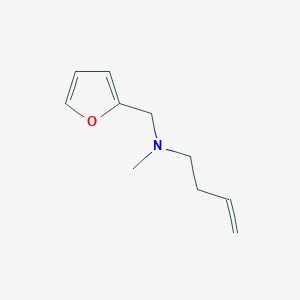
4,5-Dichlorothiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichlorothiophene-2-carbonitrile is a chemical compound with the molecular formula C5HCl2NS and a molecular weight of 178.03 . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of thiophene derivatives like this compound often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction, another condensation reaction, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The InChI code for this compound is 1S/C5HCl2NS/c6-4-1-3 (2-8)9-5 (4)7/h1H . This code provides a standard way to encode the molecular structure of the compound, making it easier to search and index.Chemical Reactions Analysis
Thiophene derivatives, including this compound, are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors .Wissenschaftliche Forschungsanwendungen
Synthesis and Electrochromic Properties
A study by Abaci et al. (2016) synthesized new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives to investigate their electrochromic properties. These monomers and their copolymers exhibited distinct electrochromic properties suitable for electronic display applications due to their stability, fast response time, and good optical contrast. The process addressed the dissolution issue, enhancing polymer stability (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Cycloaddition Reactions
Iwakura et al. (1968) explored the cycloaddition reactions of thiophene-carbonitrile N-oxides with various dipolarophiles. This study provided insights into the reactivity and potential applications of thiophene derivatives in synthesizing heterocyclic compounds, which are crucial in organic synthesis and potentially in the development of new materials (Iwakura, Uno, Shiraishi, & Hongu, 1968).
Optical and Electronic Properties
Research into the optical and electronic properties of thiophene derivatives, such as the study by Gupta et al. (2015), designed small molecules with thiophenes and a cyanopyridone acceptor unit for use in bulk-heterojunction solar cells. These derivatives showed promising photovoltaic performance, highlighting the potential of thiophene derivatives in renewable energy applications (Gupta, Ali, Gao, Singh, Bilić, Watkins, Bach, & Evans, 2015).
Solvatochromic Behavior
Dappour et al. (2019) investigated the solvatochromic behavior of D-π-A bithiophene carbonitrile derivatives, analyzing how solvent polarity affects their photophysical properties. This research has implications for the development of sensitive chemical sensors and molecular electronics (Dappour, Taha, Ismail, & Abdel-Shafi, 2019).
Conformational Polymorphism
Smith et al. (2006) conducted a detailed analysis of molecular structure in polymorphic forms of thiophene-carbonitrile derivatives using solid-state NMR and molecular modeling. This work contributes to understanding the material properties influenced by molecular conformation, relevant for the design of pharmaceuticals and materials science (Smith, Xu, & Raftery, 2006).
Wirkmechanismus
Mode of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds.
Biochemical Pathways
Its use in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in the synthesis of complex organic compounds .
Result of Action
Some derivatives of the compound have shown promising antiproliferative effects against certain cancer cell lines .
Action Environment
It is known that the compound is stable at room temperature .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 4,5-Dichlorothiophene-2-carbonitrile are not mentioned in the search results, thiophene derivatives continue to attract scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Eigenschaften
IUPAC Name |
4,5-dichlorothiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2NS/c6-4-1-3(2-8)9-5(4)7/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVLUKZSZAPDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167657-56-7 |
Source


|
| Record name | 4,5-dichlorothiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dimethoxy-2-methylpropyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2759634.png)


![8-(2-((3,4-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759641.png)
![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2759642.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[(4-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2759644.png)
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2759646.png)




![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2759654.png)


